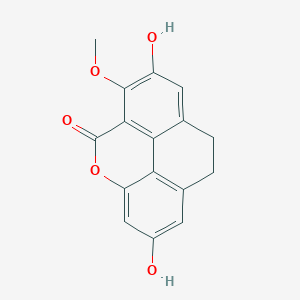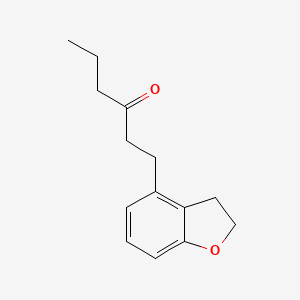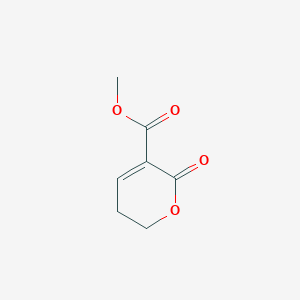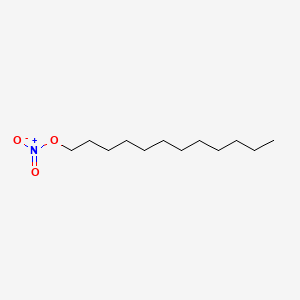
Dodecyl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecyl nitrate, also known as nitric acid dodecyl ester, is an organic compound with the molecular formula C₁₂H₂₅NO₃. It is a nitrate ester derived from dodecanol and nitric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Dodecyl nitrate can be synthesized through the esterification of dodecanol with nitric acid. The reaction typically involves the following steps:
Reactants: Dodecanol and concentrated nitric acid.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to prevent decomposition. The mixture is usually stirred and heated to facilitate the esterification process.
Purification: The resulting this compound is purified through distillation or recrystallization to obtain a pure product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions: Dodecyl nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce dodecanoic acid and nitrogen oxides.
Reduction: Reduction of this compound can yield dodecanol and nitrogen oxides.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Dodecanoic acid and nitrogen oxides.
Reduction: Dodecanol and nitrogen oxides.
Substitution: Various substituted dodecyl compounds depending on the nucleophile used.
科学的研究の応用
Dodecyl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organic compounds.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a vasodilator.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of dodecyl nitrate involves the release of nitric oxide (NO), a potent vasodilator. Nitric oxide is known to activate the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. The molecular targets include vascular smooth muscle cells and endothelial cells.
類似化合物との比較
Lauryl nitrate: Similar in structure but with a shorter carbon chain.
Cetyl nitrate: Similar in structure but with a longer carbon chain.
Octyl nitrate: Similar in structure but with a shorter carbon chain.
Uniqueness: Dodecyl nitrate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance between hydrophobic and hydrophilic characteristics makes it suitable for various applications, particularly in surfactant and lubricant formulations.
特性
CAS番号 |
13277-59-3 |
|---|---|
分子式 |
C12H25NO3 |
分子量 |
231.33 g/mol |
IUPAC名 |
dodecyl nitrate |
InChI |
InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3 |
InChIキー |
PAWHIGFHUHHWLN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCO[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B13443970.png)
![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)
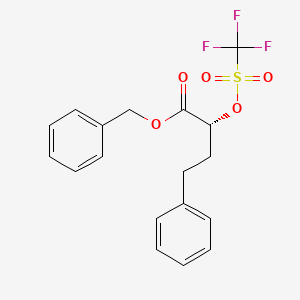
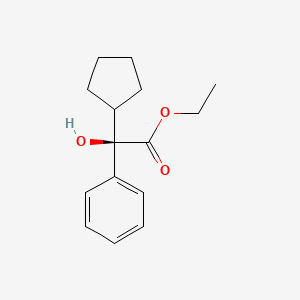
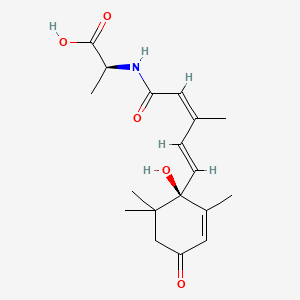
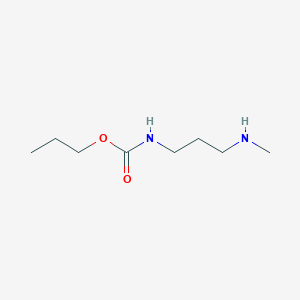
amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
